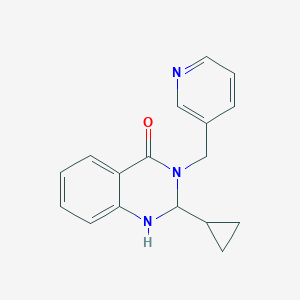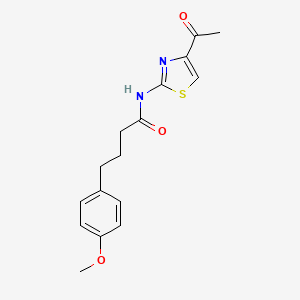![molecular formula C17H24ClN3O B7535783 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7535783.png)
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one, also known as CPI-1189, is a chemical compound that belongs to the class of imidazolidin-2-ones. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Mecanismo De Acción
The exact mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is not fully understood. However, it has been shown to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and lipid metabolism. By blocking the sigma-1 receptor, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one may modulate the activity of other receptors and ion channels, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have neuroprotective and anti-inflammatory effects in the brain. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects in various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one in lab experiments is its high selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and anxiety disorders. In addition, further research is needed to fully understand the mechanism of action of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one involves the reaction of 1-(4-chlorophenyl)propan-1-one with piperidine and subsequent cyclization with imidazolidine-2-thione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The yield of 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one is typically around 50%.
Aplicaciones Científicas De Investigación
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one has been shown to have anti-tumor effects, making it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
1-[1-[1-(4-chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-2-16(13-3-5-14(18)6-4-13)20-10-7-15(8-11-20)21-12-9-19-17(21)22/h3-6,15-16H,2,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGDLSFJSAIWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[1-(4-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)


![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)
![[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)
![1-[[6-(Benzimidazol-1-yl)pyridin-3-yl]methyl]-3-cyclopropylthiourea](/img/structure/B7535749.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-4-chloro-2-methoxybenzamide](/img/structure/B7535753.png)

![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-2-phenylbutanamide](/img/structure/B7535765.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7535772.png)
![N-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethyl)-3,5-dimethylbenzamide](/img/structure/B7535789.png)